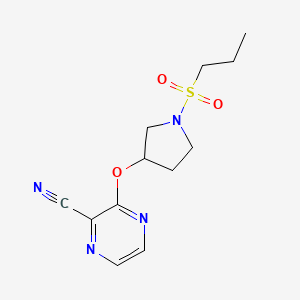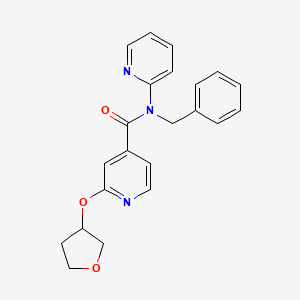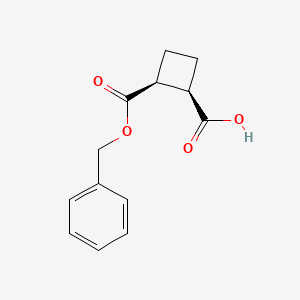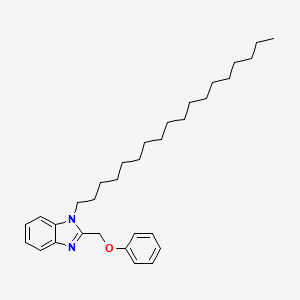![molecular formula C24H25ClN4O2 B2398513 (4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396709-59-3](/img/structure/B2398513.png)
(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
This compound's molecular interaction and binding affinities have been extensively studied, notably in the context of cannabinoid receptor antagonism. For example, its analogs have been analyzed for their interaction with the CB1 cannabinoid receptor, using molecular orbital methods for conformational analysis. This research provides insights into the structural preferences for receptor binding and helps in developing unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated derivatives incorporating the core structure of this compound for their anticancer and antimicrobial properties. For instance, compounds with modifications on the pyrazole and pyridine rings have shown promising results against a variety of cancer cell lines and pathogenic bacteria, highlighting their potential as therapeutic agents (Katariya et al., 2021).
Structure-Activity Relationship (SAR) Studies
The structure-activity relationships (SAR) of derivatives of this compound have been explored to understand the molecular basis of their activity. These studies involve modifying various parts of the molecule and assessing the impact on biological activity. This research contributes to the design of more effective and selective drugs by identifying key structural features necessary for activity (Patel et al., 2011).
Molecular Docking and Synthesis
Research has also focused on the synthesis of novel derivatives and their evaluation through molecular docking studies. These studies simulate the interaction between the synthesized compounds and biological targets, providing valuable information on binding modes and affinities. This approach aids in the rational design of compounds with enhanced biological activities (Hafez et al., 2016).
X-ray Structure Characterisation
X-ray crystallography has been employed to determine the detailed molecular structures of some derivatives, facilitating a deeper understanding of their structural characteristics and how these relate to their pharmacological activities. Accurate structural information is crucial for the design of compounds with optimized properties (Lv et al., 2013).
properties
IUPAC Name |
[4-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c25-19-8-6-18(7-9-19)24(10-2-3-11-24)23(31)28-15-13-27(14-16-28)22(30)20-17-26-29-12-4-1-5-21(20)29/h1,4-9,12,17H,2-3,10-11,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYHWYRYMIVLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)






